

Application Notes and Protocols for the Synthesis and Purification of Plecanatide Acetate

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Compound of Interest		
Compound Name:	Plecanatide acetate	
Cat. No.:	B15569135	Get Quote

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Abstract

This document provides a comprehensive guide to the synthesis and purification of plecanatide acetate, a 16-amino acid peptide analog of human uroguanylin.[1] Plecanatide is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] The protocols detailed herein are based on established methodologies, primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS), followed by oxidative disulfide bond formation and multi-step reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. This guide is intended for research and development purposes to facilitate the production of high-purity plecanatide for analytical and preclinical studies.

Introduction to Plecanatide

Plecanatide is a synthetic peptide with a structure closely related to the endogenous human peptide uroguanylin, differing by a single amino acid substitution of glutamic acid for aspartic acid at the third position.[2] Its chemical structure is characterized by a 16-amino acid sequence (Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu) with two intramolecular disulfide bonds that are crucial for its biological activity.[1] These disulfide bonds are formed between Cys4 and Cys12, and Cys7 and Cys15.[1] Plecanatide functions by

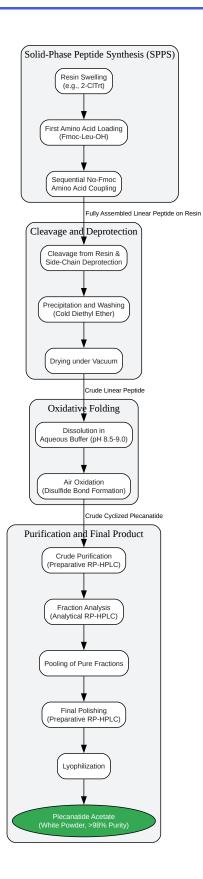


activating the GC-C receptor on the luminal surface of the intestinal epithelium, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[3] This cascade of events ultimately stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[4]

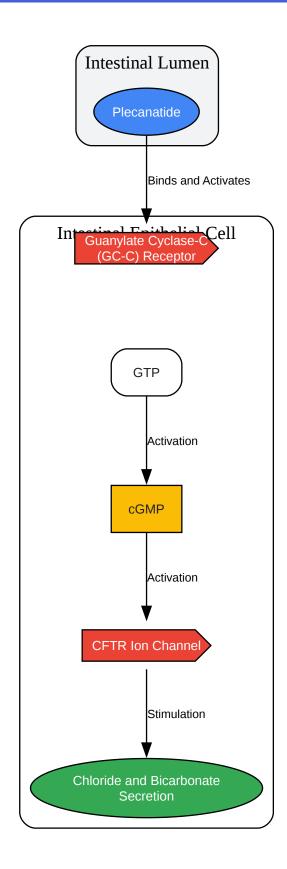
Synthesis and Purification Workflow

The overall process for obtaining pure **plecanatide acetate** involves several key stages, beginning with the synthesis of the linear peptide on a solid support, followed by cleavage and deprotection, formation of the correct disulfide bridges, and finally, a rigorous purification process.









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